![molecular formula C21H24N8O B611853 XMD-17-51 CAS No. 1628614-50-5](/img/structure/B611853.png)
XMD-17-51
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of XMD-17-51 is C21H24N8O . Its exact mass is 404.21 and its molecular weight is 404.47 .Chemical Reactions Analysis
XMD-17-51 has been found to possess DCLK1 kinase inhibitory activities by cell-free enzymatic assay . In non-small cell lung carcinoma (NSCLC) cells, XMD-17-51 inhibited DCLK1 and cell proliferation .Physical And Chemical Properties Analysis
The physical and chemical properties of XMD-17-51 include a molecular weight of 404.47 and a molecular formula of C21H24N8O . The compound is a pyrimido-diazepinone that is able to modulate protein kinases .Scientific Research Applications
Application in Lung Cancer Research
XMD-17-51 has been identified as a potential therapeutic agent in the treatment of non-small cell lung carcinoma (NSCLC). It works by inhibiting the DCLK1 kinase, a cancer stem cell marker that is highly expressed in various types of human cancer .
Mechanism of Action: XMD-17-51 inhibits DCLK1 and cell proliferation in NSCLC cells. The anti-proliferative activity of XMD-17-51 is impaired when DCLK1 is overexpressed in A549 cell lines .
Impact on Epithelial-Mesenchymal Transition (EMT): XMD-17-51 has been found to reduce epithelial-mesenchymal transition (EMT), a process that is often associated with cancer progression and metastasis. It decreases the levels of Snail-1 and zinc-finger-enhancer binding protein 1, proteins that promote EMT, and increases the levels of E-cadherin, a protein that suppresses EMT .
Impact on Stemness: XMD-17-51 reduces the expression of stemness markers such as β-catenin, and pluripotency factors such as SOX2, NANOG, and OCT4. However, the percentage of ALDH+ cells, which are often associated with cancer stem cells, was increased significantly following treatment with XMD-17-51 in A549 cells .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5,11-dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8O/c1-27-17-6-4-3-5-16(17)20(30)28(2)18-12-23-21(26-19(18)27)25-14-11-24-29(13-14)15-7-9-22-10-8-15/h3-6,11-13,15,22H,7-10H2,1-2H3,(H,23,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOFXMLMYKWELM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CN(N=C4)C5CCNCC5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 90431752 |
Q & A
Q1: How does XMD-17-51 interact with DCLK1 and affect lung cancer cells?
A1: XMD-17-51 acts as a DCLK1 kinase inhibitor. [] In non-small cell lung carcinoma (NSCLC) cells, XMD-17-51 directly inhibits DCLK1 kinase activity, leading to a decrease in DCLK1 protein levels. [] This inhibition subsequently affects several crucial processes in cancer progression:
- Reduced Cell Proliferation: XMD-17-51 effectively inhibits the proliferation of NSCLC cells. [] This anti-proliferative effect is linked to its DCLK1 inhibition, as evidenced by the observation that DCLK1 overexpression counteracts this effect. []
- Suppressed Epithelial-Mesenchymal Transition (EMT): XMD-17-51 treatment downregulates proteins associated with EMT, including Snail-1 and zinc-finger-enhancer binding protein 1, while increasing E-cadherin levels. [] This suggests that XMD-17-51 may hinder the transition of epithelial cells into more invasive mesenchymal-like cells, a crucial step in cancer metastasis.
- Impaired Stemness: XMD-17-51 significantly reduces the efficiency of sphere formation, a hallmark of cancer stem cells. [] Furthermore, it decreases the expression of stemness markers like β-catenin and pluripotency factors like SOX2, NANOG, and OCT4. [] These findings indicate that XMD-17-51 may target the stemness properties of lung cancer cells, potentially inhibiting tumor initiation and recurrence.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.